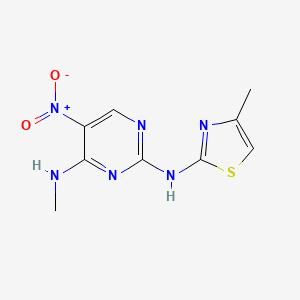![molecular formula C13H11N5OS B3134621 2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate CAS No. 400081-68-7](/img/structure/B3134621.png)
2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate
Vue d'ensemble
Description
2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate, also known as PTMSP, is a chemical compound that has been studied extensively for its potential applications in scientific research. PTMSP is a member of the family of thiolated polymers, which have been shown to have unique properties that make them useful in a variety of applications. In
Applications De Recherche Scientifique
Triazole Derivatives in Drug Development
Triazole derivatives, including structures similar to the specified chemical, have been extensively studied for their potential in creating new drugs with diverse biological activities. These compounds are significant due to their ability to exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Such versatility stems from the triazole core's capacity for structural variation, enabling the design of molecules tailored for specific therapeutic targets (Ferreira et al., 2013). The ongoing research and patenting activities in this area reflect the triazole derivatives' importance and their potential to address new diseases and drug resistance challenges.
Agricultural Applications
In agriculture, triazole compounds play a crucial role in the synthesis of pesticides and plant growth regulators. Their stability and bioactivity make them suitable candidates for controlling pests and diseases affecting crops. Such applications are critical for enhancing crop yields and quality, contributing to food security and agricultural sustainability. The exploration of 1,2,4-triazole derivatives for agricultural use continues to be an area of active research, aiming to develop safer and more effective agrochemicals (Nazarov et al., 2021).
Propriétés
IUPAC Name |
1-oxido-2-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methylsulfanyl]pyridin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c19-18-8-2-1-3-12(18)20-9-11-15-13(17-16-11)10-4-6-14-7-5-10/h1-8H,9H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOFJYIETDGBRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)SCC2=NC(=NN2)C3=CC=NC=C3)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Fluorophenyl)-5-[2-(3-fluorophenyl)pyrimidin-4-yl]-2,1-benzoxazole](/img/structure/B3134559.png)

![1-tert-butyl-6-[(E)-2-phenylethenyl]piperidine-2,4-dione](/img/structure/B3134567.png)
![(3Z)-1-tert-butyl-3-(dimethylaminomethylidene)-6-[(E)-2-phenylethenyl]piperidine-2,4-dione](/img/structure/B3134572.png)





![N-[2-(dimethylcarbamoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B3134609.png)
![N-methyl-2-{[2-(2-pyridinyl)-6-(trifluoromethyl)-4-pyrimidinyl]sulfanyl}acetamide](/img/structure/B3134615.png)
![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide](/img/structure/B3134636.png)
![3-(4-Methoxyphenyl)-1'-[(4-methoxyphenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B3134643.png)
